2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Description
PF 04479745 is a research ligand developed by Pfizer. It is related to lorcaserin and acts as a potent and selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, with lower affinity and antagonist action at the related 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 2B (5-HT2B) receptor subtypes . The compound has the IUPAC name (9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine and a molecular formula of C17H22N4 .
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21) |
InChI Key |
IHHALLDEDARSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization Sequences
A two-step acylation/cyclization protocol is widely employed to construct the pyrimido[4,5-d]azepine core. Intermediate 6-amino-5-(methylaminomethyl)pyrimidine is treated with chloroacetyl chloride in dichloromethane to form ((6-aminopyrimidin-5-yl)methyl)-2-chloroacetamide. Heating this intermediate in dimethylformamide (DMF) at 110°C induces cyclization, yielding the seven-membered azepine ring. This method achieves cyclization efficiencies of 68–85%, depending on substituent steric effects.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization steps. In a reported synthesis of N9-benzyl pyrimidodiazepines, 7-chloropropyl-8-bromo-1,3-dimethylxanthine derivatives were reacted with substituted benzylamines under microwave conditions (150°C, 20 min), achieving 70–90% yields. Adapting this protocol, the azepine ring in the target compound can be formed by reacting brominated pyrimidine precursors with dimethylamine under similar microwave-assisted conditions.
Functionalization and Substitution Reactions
N-Methylation and Benzylation
The N,9-dimethyl groups are introduced via nucleophilic substitution. Treating the azepine intermediate with methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile selectively methylates the secondary amine at position 9. Subsequent benzylation at position 2 is achieved using benzyl bromide and a palladium catalyst (e.g., Pd(OAc)2 with Xantphos ligand), which facilitates C–N bond formation without requiring harsh bases.
Suzuki Coupling for Aryl Group Diversification
For analogues with substituted benzyl groups, Suzuki-Miyaura coupling is employed. A brominated intermediate at position 2 undergoes cross-coupling with arylboronic acids (e.g., 4-ethylphenylboronic acid) using Pd(PPh3)4 and K2CO3 in toluene/ethanol, yielding functionalized derivatives with 65–80% efficiency.
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts dominate functionalization steps. Comparative studies show that Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) enhances coupling yields by reducing oxidative addition barriers. For example, benzylation reactions using Pd(OAc)2/XPhos achieve 92% conversion versus 78% with PPh3.
Solvent and Temperature Effects
Cyclization yields improve in polar aprotic solvents. DMF outperforms toluene or THF due to its high dielectric constant stabilizing transition states. Elevated temperatures (110–130°C) are critical for overcoming ring strain in azepine formation, though microwave methods reduce thermal degradation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylation-Cyclization | 3 | 58 | Scalable, minimal byproducts | Requires halogenated intermediates |
| Microwave-Assisted | 2 | 72 | Rapid, high efficiency | Specialized equipment needed |
| Palladium-Catalyzed | 4 | 65 | Broad substrate scope | Costly catalysts |
Mechanistic Insights
The cyclization step proceeds via an iminium intermediate under acidic conditions, as demonstrated by DFT calculations. Protonation of the aminomethyl group generates a reactive electrophile, which undergoes intramolecular attack by the pyrimidine nitrogen, forming the azepine ring through a low-energy-hydride shift pathway .
Chemical Reactions Analysis
PF 04479745 undergoes various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed on PF 04479745, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, particularly involving the amine and benzyl groups.
Common reagents and conditions used in these reactions would typically include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity:
Research indicates that derivatives of pyrimido[4,5-d]azepine compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can surpass the efficacy of established anticonvulsants like phenobarbital in animal models. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific sites can enhance their anticonvulsant effects, indicating a promising avenue for developing new treatments for epilepsy and related disorders .
Serotonin Receptor Agonism:
The compound has been identified as a potential agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neurological and psychiatric conditions. Activation of the 5-HT2C receptor has been linked to appetite regulation and mood stabilization, suggesting that this compound could be explored for treating conditions such as depression and anxiety disorders .
Synthesis and Derivative Exploration
Synthetic Pathways:
The synthesis of 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves several key steps that can be modified to produce various derivatives with altered pharmacological profiles. Research has focused on optimizing these synthetic routes to enhance yield and purity while exploring different substituents that may affect biological activity .
Case Studies and Experimental Findings
Mechanism of Action
PF 04479745 exerts its effects by selectively binding to and activating the 5-HT2C receptor. This receptor is a G protein-coupled receptor that plays a role in regulating mood, appetite, and other central nervous system functions . By acting as an agonist at this receptor, PF 04479745 can modulate the signaling pathways associated with the 5-HT2C receptor, leading to various physiological effects .
Comparison with Similar Compounds
PF 04479745 is similar to other compounds that act as agonists at the 5-HT2C receptor, such as lorcaserin. PF 04479745 is unique in its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors . This selectivity reduces the likelihood of side effects associated with activation of the 5-HT2A and 5-HT2B receptors, making PF 04479745 a valuable tool for research.
Similar compounds include:
Biological Activity
The compound 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a member of the pyrimido[4,5-d]azepine class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H22N4
- Molecular Weight : 290.39 g/mol
- CAS Number : Not specifically listed but can be referenced through PubChem (CID 25071230) .
The structure features a benzyl group and a dimethyl substitution at the nitrogen atom, contributing to its pharmacological properties.
Pharmacological Profile
Research indicates that compounds within the pyrimido[4,5-d]azepine class exhibit significant biological activities, particularly as 5-HT2C receptor agonists . This receptor is implicated in various physiological processes including mood regulation and appetite control .
-
Antidepressant Effects :
- Studies have shown that 5-HT2C agonists can produce antidepressant-like effects in animal models. The modulation of serotonin receptors is critical for the treatment of depression and anxiety disorders.
- Anti-inflammatory Properties :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Agonism : As a 5-HT2C agonist, it enhances serotonergic signaling which is crucial for mood stabilization.
- Inhibition of Bromodomain Containing Proteins (BCPs) : Similar compounds have shown efficacy in inhibiting BCPs which play a role in transcriptional regulation and cancer progression .
Case Studies and Experimental Evidence
-
Case Study on Antidepressant Activity :
- A study involving animal models demonstrated that administration of pyrimido[4,5-d]azepine derivatives resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft.
- Anti-inflammatory Study :
- Neuroprotection in Ischemic Models :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT2C receptor agonism | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Modulation of inflammatory pathways |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| 2-benzyl-N,N-dimethyl... | Antidepressant | 33 nM (in vitro) |
| Thienotriazolodiazepine derivatives | Anti-cancer | 49 nM (BRD4 inhibition) |
| Other pyrimido derivatives | Neuroprotective | Variable |
Q & A
Q. How can researchers optimize the synthesis of 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, stepwise coupling reactions using K₂CO₃ in polar aprotic solvents like DMF, followed by column chromatography (silica gel) to isolate the target compound, can enhance purity ≥98% . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., benzylamine derivatives) are critical to maximizing yield .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
- High-Performance Liquid Chromatography (HPLC) : To verify purity (≥98% as per commercial standards) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (282.38 g/mol) and fragmentation patterns .
Q. What solvent systems are recommended for solubility testing in biological assays?
- Methodological Answer : Due to the compound’s hydrophobic azepine core, dimethyl sulfoxide (DMSO) is typically used as a primary solvent. For aqueous compatibility, dilute stock solutions in PBS (pH 7.4) with ≤0.1% DMSO to avoid cellular toxicity. Solubility profiles should be validated using UV-Vis spectroscopy at λmax ~260 nm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. For instance, ICReDD’s integrated approach combines reaction path searches with experimental data to predict regioselectivity in azepine functionalization. Software like Gaussian or COMSOL Multiphysics simulates steric and electronic effects of the benzyl and methyl substituents .
Q. What strategies resolve contradictory bioactivity data across different assay conditions?
- Methodological Answer :
- Orthogonal Assays : Use enzymatic (e.g., cholinesterase inhibition) and cell-based assays to cross-validate target engagement.
- Variable Control : Standardize pH, temperature, and incubation times. For example, conflicting IC₅₀ values in acetylcholinesterase assays may arise from differences in buffer ionic strength .
- Meta-Analysis : Apply multivariate statistics (ANOVA) to isolate confounding variables .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the benzyl group with electron-withdrawing groups (e.g., 4-Cl-benzyl) to assess π-π stacking interactions.
- Side Chain Engineering : Introduce polar substituents (e.g., -OH, -NH₂) at the pyrimidine N-position to improve solubility.
- Biological Testing : Prioritize derivatives with <50 nM binding affinity in kinase inhibition assays .
Q. What experimental designs minimize synthetic byproducts during multi-step reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading (e.g., Pd/C) and reaction time.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and terminate reactions at >90% conversion.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
